Vinyl-tert-butoxydiacetoxysilane
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Overview
Description
Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate: is a heterocyclic organic compound with the molecular formula C₁₀H₂₀O₄Si. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate typically involves the reaction of silanediol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives.
Reduction: Reduction reactions can yield different silane compounds.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions include various silanediol derivatives and silane compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of materials with specific properties .
Biology: In biological research, the compound is used in the study of enzyme inhibition and as a model compound for understanding silicon-based biochemistry .
Industry: In the industrial sector, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for enhancing the performance of these products .
Mechanism of Action
The mechanism by which Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exerts its effects involves the interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. This interaction is crucial in applications such as enzyme inhibition and drug delivery .
Comparison with Similar Compounds
- Dimethyldiacetoxysilane
- Diacetoxydimethylsilane
- Dimethylsilanediol, diacetate
Comparison: Compared to these similar compounds, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exhibits unique properties due to the presence of the (1,1-dimethylethoxy)ethenyl group. This group enhances its reactivity and stability, making it more suitable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
64426-40-0 |
---|---|
Molecular Formula |
C10H18O5Si |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
[acetyloxy-ethenyl-[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C10H18O5Si/c1-7-16(13-8(2)11,14-9(3)12)15-10(4,5)6/h7H,1H2,2-6H3 |
InChI Key |
MKIGOIXSOYVYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](C=C)(OC(=O)C)OC(C)(C)C |
Origin of Product |
United States |
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